molecular formula C4HCl3N2 B1215204 3,4,6-Trichloropyridazine CAS No. 6082-66-2

3,4,6-Trichloropyridazine

Cat. No. B1215204
CAS RN: 6082-66-2
M. Wt: 183.42 g/mol
InChI Key: LJDQXQOPXOLCHL-UHFFFAOYSA-N
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Description

3,4,6-Trichloropyridazine is a chemical compound with the molecular formula C4HCl3N2 . It has an average mass of 183.423 Da and a monoisotopic mass of 181.920532 Da .


Synthesis Analysis

Methoxylation of 3,4,6-trichloropyridazine with sodium methoxide has been investigated in detail . Dimethoxylation of 3,4,6-trichloropyridazine afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .


Molecular Structure Analysis

The molecular structure of 3,4,6-Trichloropyridazine is represented by the formula C4HCl3N2 .


Chemical Reactions Analysis

The methoxylation of 3,4,6-trichloropyridazine has been studied, involving the formation of several types of methoxypyridazines and a unique molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine .


Physical And Chemical Properties Analysis

3,4,6-Trichloropyridazine is a solid at room temperature . It has a density of 1.6±0.1 g/cm³ . The boiling point is 315.5±37.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Pharmacology

Application in Antiviral Research: 3,4,6-Trichloropyridazine has been utilized in the study of chloropyridazine derivatives as inhibitors of human rhinovirus capsid binding . This application is significant in the development of antiviral drugs that can potentially inhibit the replication of viruses within host cells.

Agriculture

Pesticide Development: In agriculture, there is potential for 3,4,6-Trichloropyridazine to be used in the synthesis of pesticides. While specific studies on this compound in agriculture are not readily available, its chemical structure suggests it could be a precursor in the synthesis of compounds with pesticidal properties .

Material Science

Synthesis of Advanced Materials: The solid form and stability of 3,4,6-Trichloropyridazine at room temperature make it a candidate for creating advanced materials, particularly in the development of new polymers or coatings that require chlorinated pyridazine rings as a structural component .

Environmental Science

Environmental Remediation: While direct applications in environmental science are not explicitly documented, the chemical properties of 3,4,6-Trichloropyridazine suggest it could be involved in environmental remediation processes, such as the detoxification of hazardous substances .

Biochemistry

Chemical Synthesis of Biomolecules: In biochemistry, 3,4,6-Trichloropyridazine may serve as a building block for the synthesis of more complex biomolecules. Its reactivity with various nucleophiles can be harnessed to create a wide range of biochemical compounds .

Industrial Chemistry

Manufacturing of Chemical Intermediates: Industrially, 3,4,6-Trichloropyridazine is likely used as an intermediate in the synthesis of more complex chemicals. Its chlorinated structure makes it a versatile reactant for various industrial chemical reactions .

Organic Synthesis

Organic Reaction Studies: This compound is used in organic synthesis, particularly in the study of nucleophilic substitution reactions, which are fundamental in the chemical manipulation of heterocycles. It serves as a key reactant in the synthesis of various organic compounds .

Analytical Chemistry

Spectroscopy and Structural Analysis: 3,4,6-Trichloropyridazine is used in analytical chemistry for vibrational spectroscopy studies, helping to understand the molecular structure and behavior of chlorinated pyridazines. This research is crucial for the development of analytical methods and materials characterization .

Safety and Hazards

3,4,6-Trichloropyridazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3,4,6-trichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2/c5-2-1-3(6)8-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDQXQOPXOLCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209663
Record name 3,4,6-Trichloropyridazine
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Molecular Weight

183.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6082-66-2
Record name 3,4,6-Trichloropyridazine
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Record name 6082-66-2
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Record name 3,4,6-Trichloropyridazine
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Record name 3,4,6-Trichloropyridazine
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Synthesis routes and methods I

Procedure details

44 g 3,6-dichloropyridazine and 22 g aluminium trichloride are heated to 140° C. At this temperature 10.6 l chlorine are piped into the reaction mixture over 4 hours. After cooling the product is extracted with toluene, washed with a 10% sodium chloride solution and distilled (bp=127-129° C.). 44.1 g of product are obtained.
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22 g
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10.6 L
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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